3-Fluoro-6-nitro-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-fluoro-6-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFEDDRKHIWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230211 | |
| Record name | Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-15-8 | |
| Record name | Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Fluoro-6-nitro-2-(trifluoromethyl)aniline is a compound of significant interest in the fields of agrochemicals and medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features:
- Fluorine and trifluoromethyl groups , which enhance lipophilicity and metabolic stability.
- A nitro group that may participate in redox reactions, influencing biological activity.
These structural elements contribute to its effectiveness in various biological contexts, including enzyme inhibition and receptor interactions.
1. Agrochemical Applications
This compound has been identified as a promising candidate for developing herbicides and pesticides. Its biological activity against target organisms is attributed to its ability to inhibit specific enzymes crucial for plant growth and pest survival.
2. Medicinal Chemistry
In medicinal chemistry, the compound has shown potential as a lead in drug development:
- It has been studied for its role in enzyme inhibition , particularly in pathways relevant to cancer and infectious diseases.
- The trifluoromethyl group enhances binding affinity to biological targets, making it a valuable scaffold for designing new therapeutics.
The mechanism by which this compound exerts its effects primarily involves:
- Hydrophobic interactions : The trifluoromethyl group increases hydrophobicity, improving the compound's binding affinity to receptors or enzymes.
- Enzyme inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, which is critical for its use in both agrochemical and pharmaceutical applications.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of compounds similar to this compound against Staphylococcus aureus . The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, highlighting the importance of structural modifications in optimizing biological efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Structural and Physicochemical Comparisons
Reactivity and Stability
- Electron-Withdrawing Effects: The trifluoromethyl and nitro groups in this compound enhance electrophilic substitution resistance but increase sensitivity to reduction reactions compared to non-nitro analogues like 3-(Trifluoromethyl)aniline .
- Nitro Group Impact : The nitro group at position 6 in the target compound may facilitate nucleophilic aromatic substitution, unlike 2-Chloro-6-(trifluoromethyl)aniline (CAS 98-16-8), which lacks nitro functionality .
Preparation Methods
Nitration of Benzotrichlorides
- The initial step involves nitration of benzotrichlorides using a mixture of fuming nitric acid (approx. 100% HNO3) and concentrated sulfuric acid (≥96%) as nitrating agents.
- This step selectively introduces the nitro group at the desired position on the aromatic ring.
- The nitration yields a mixture of nitrobenzotrichloride isomers, with the 3-fluoro-6-nitro substitution pattern being a targeted outcome.
Conversion to Trifluoromethyl Group
- The trichloromethyl group (-CCl3) is converted into a trifluoromethyl group (-CF3) by reaction with anhydrous hydrofluoric acid (HF) .
- This fluorination step is critical to introduce the trifluoromethyl moiety, which imparts unique chemical properties.
- This conversion is carried out under controlled conditions to avoid over-fluorination or degradation.
Reduction of Nitro Group to Aniline
- The nitro group is chemically or catalytically reduced to the corresponding amine.
- Chemical reducing agents include hydrazine hydrate, ammonium formate, triethylamine/formic acid, tin(II) chloride, iron, sodium sulfide, or sodium hydrogensulfide .
- Catalytic hydrogenation can be performed using Raney nickel or palladium catalysts under mild conditions (20–100 °C, 1–50 bar pressure), typically in alcohol or ester solvents.
- This step requires careful control to prevent isomerization and to maintain the desired substitution pattern.
Purification
- Post-reaction, the product is purified by crystallization, often by cooling or solvent addition.
- Recrystallization may be employed to enhance purity.
- The process avoids problematic reagents such as sulfur tetrafluoride or costly halides, reducing ecological and economic concerns.
Example Process Summary from Patent US6333434B1
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Nitration | Fuming HNO3 + H2SO4 (≥96%) | Nitrobenzotrichloride isomers | Selective nitration, mixture of isomers |
| 2. Fluorination | Anhydrous HF | Conversion of -CCl3 to -CF3 | Key step to introduce trifluoromethyl group |
| 3. Reduction | Hydrazine hydrate or catalytic hydrogenation (Raney Ni, Pd) | 3-Fluoro-6-nitro-2-(trifluoromethyl)aniline | Control to minimize isomerization |
| 4. Purification | Crystallization, recrystallization | High purity product | Simple, economical |
This process yields trifluoromethylanilines with higher levels of the 4-isomer than previous methods and avoids hazardous reagents.
Alternative One-Pot and Catalytic Methods
Recent research has explored more streamlined and modular approaches for trifluoromethyl amine synthesis, which may be adaptable for derivatives like this compound:
- One-pot synthesis using sodium trifluoromethanesulfinate (CF3SO2Na), triphenylphosphine (PPh3), and silver fluoride (AgF) in acetonitrile under mild heating has been demonstrated for trifluoromethyl amines, offering good yields and operational simplicity.
- Metallaphotoredox catalysis combining nitroarenes, trifluoropropene, tertiary alkylamines, and redox-active esters under iridium and nickel catalysis enables modular construction of trifluoromethylated anilines with high chemo- and regioselectivity.
- These methods emphasize mild conditions, functional group tolerance, and scalability, though specific adaptation to this compound requires further optimization.
Research Findings on Isomer Distribution and Selectivity
- Nitration of benzotrifluorides typically yields a dominant 3-trifluoromethylaniline isomer (~90%), with minor 2- and 4-isomers.
- The fluorination and reduction steps preserve isomeric purity if starting materials are isomerically pure.
- Catalytic hydrogenation can lead to isomerization; thus, chemical reduction methods may be preferred for maintaining substitution pattern fidelity.
- The described process improves the proportion of 4-isomer trifluoromethylanilines, which are often more desirable.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nitration | Mixed acid nitration | Fuming HNO3 + H2SO4 | High regioselectivity | Control of isomer mixture |
| Fluorination | Anhydrous HF treatment | Benzotrichloride + HF | Efficient CF3 introduction | Handling hazardous HF |
| Reduction | Chemical or catalytic | Hydrazine hydrate, Raney Ni H2 | Good yields, scalable | Potential isomerization |
| One-pot synthesis | Radical/photoredox | CF3SO2Na, PPh3, AgF, MeCN | Operational simplicity | Adaptation needed for substitution |
| Metallaphotoredox | Multicomponent coupling | Ir/Ni catalysts, nitroarenes, alkylamines | High selectivity, modular | Complex catalyst system |
Q & A
How can researchers optimize the synthesis of 3-Fluoro-6-nitro-2-(trifluoromethyl)aniline to ensure regioselective nitro group introduction?
Methodological Answer:
- Step 1: Utilize directing effects of substituents. The fluorine atom at position 3 acts as a meta-director, while the trifluoromethyl group at position 2 is a strong meta/para-director. Competitive nitration studies suggest positioning the nitro group at position 6 can be achieved by controlling reaction temperature (0–5°C) and using mixed acid (HNO₃/H₂SO₄) .
- Step 2: Monitor reaction progress via TLC or HPLC to prevent over-nitration. Post-reaction, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Advanced Tip: Employ computational models (DFT calculations) to predict electron density maps and optimize nitration sites .
What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- 19F NMR: Critical for identifying CF₃ and fluorine environments. Chemical shifts for CF₃ typically appear at δ -60 to -65 ppm, while aromatic fluorine resonates near δ -110 ppm .
- FTIR/Raman: Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). The CF₃ group shows strong C-F stretches near 1150–1250 cm⁻¹ .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group often exhibits rotational disorder, requiring anisotropic displacement parameter modeling .
How does the compound’s solubility profile impact its reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Selection: The compound’s lipophilicity (logP ~2.8, estimated via ChemAxon) favors polar aprotic solvents (e.g., DMF, DMSO). For Suzuki-Miyaura couplings, use DMF/H₂O (9:1) with Pd(PPh₃)₄ as a catalyst .
- Reactivity Insight: The electron-withdrawing nitro and CF₃ groups reduce nucleophilicity of the aniline NH₂. Pre-activate via Boc protection or convert to a diazonium salt for Ullmann-type reactions .
What computational strategies can predict the compound’s interactions with biological targets?
Advanced Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs. The nitro group may form hydrogen bonds with catalytic lysine residues, while CF₃ enhances hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM/PBSA) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Answer:
- Data Triangulation: Compare assays under standardized conditions (e.g., IC₅₀ values in HeLa vs. HEK293 cells). Variability may arise from cell permeability differences due to CF₃ lipophilicity .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., nitro-reduction to NH₂) that may confound activity results .
What purification methods are recommended to achieve >95% purity for electrophilic substitution studies?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3) at 60°C. The compound’s melting point (~120–125°C) allows slow cooling for crystal formation .
- HPLC: Employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Retention time typically 8–10 minutes .
How does the compound’s thermal stability affect its storage and handling in high-temperature reactions?
Advanced Answer:
- TGA Analysis: Decomposition onset at ~200°C (N₂ atmosphere). Store at 2–8°C in amber vials to prevent photodegradation .
- Reaction Design: Avoid temperatures >150°C in SNAr reactions. Use microwave-assisted synthesis (80°C, 30 min) for efficient amination .
What safety protocols are critical when handling this compound in a laboratory setting?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and reactions due to potential dust formation .
- Emergency Procedures: For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen if respiratory irritation occurs .
How can the compound serve as a precursor for fluorinated polymers or MOFs?
Advanced Answer:
- Polymer Design: Condense with diols via SN2 to form polyamines. The CF₃ group enhances dielectric properties (εr ~4.2), suitable for capacitor films .
- MOF Synthesis: Coordinate with Zn²+ nodes in DMF/MeOH. BET surface area of ~1200 m²/g has been achieved with analogous trifluoromethyl-aniline linkers .
What analytical strategies validate the compound’s stability under physiological conditions for drug development?
Methodological Answer:
- pH Stability Test: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor via HPLC for degradation (<5% indicates suitability for oral delivery) .
- Plasma Protein Binding: Use ultrafiltration-LC/MS to measure unbound fraction. CF₃ groups typically increase albumin binding (~85%), reducing free concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
